PP13

Cancer Multidrug resistance Microtubule inhibitors

PP-13 (CAS 2324119-74-4) is a synthetic pyrrolopyrimidine derivative identified as a microtubule-destabilizing agent that directly binds to the colchicine site on β-tubulin. It inhibits the proliferation of a broad panel of human cancer cell lines, including those resistant to targeted therapies and chemotherapies, with IC50 values in the nanomolar range (76–255 nM).

Molecular Formula
Molecular Weight
Cat. No. B1576774
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePP13
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

PP-13 (Pyrrolopyrimidine Derivative): A Microtubule-Destabilizing Agent with Anticancer and Anti-Metastatic Properties


PP-13 (CAS 2324119-74-4) is a synthetic pyrrolopyrimidine derivative identified as a microtubule-destabilizing agent that directly binds to the colchicine site on β-tubulin [1]. It inhibits the proliferation of a broad panel of human cancer cell lines, including those resistant to targeted therapies and chemotherapies, with IC50 values in the nanomolar range (76–255 nM) [2]. PP-13 induces mitotic spindle multipolarity, transient prometaphase arrest, and subsequent apoptotic cell death [1]. Notably, PP-13 demonstrates in vivo antitumor and anti-metastatic activity without noticeable toxicity in preclinical models [3].

Why PP-13 Should Not Be Substituted with Other Microtubule-Targeting Agents


Microtubule-targeting agents (MTAs) are not functionally equivalent. Clinically used MTAs such as paclitaxel (a microtubule stabilizer) and colchicine-site binders differ markedly in their susceptibility to efflux-mediated multidrug resistance (MDR), their impact on metastatic dissemination, and their toxicity profiles [1]. PP-13 distinguishes itself by maintaining nanomolar potency in MDR cells overexpressing P-glycoprotein, MRP1, MRP2, or BCRP transporters, whereas paclitaxel shows dramatically reduced efficacy [2]. Furthermore, PP-13 uniquely inhibits metastasis at concentrations that are well-tolerated in vivo, a property not shared by all colchicine-site agents [3]. Generic substitution with alternative MTAs would therefore compromise the specific pharmacological profile that makes PP-13 a compelling candidate for chemoresistant and metastatic malignancies.

Quantitative Differentiation of PP-13 Versus Paclitaxel and Colchicine


PP-13 Retains Potency in Multidrug-Resistant Cancer Cells, Unlike Paclitaxel

In NIH-3T3 cells engineered to overexpress the P-glycoprotein efflux transporter, the IC50 of PP-13 remained unchanged at 490 nM, whereas the IC50 of paclitaxel increased from 40 nM in parental cells to >15 µM in the MDR line [1]. This >30-fold shift in paclitaxel sensitivity contrasts sharply with the complete retention of PP-13 activity, demonstrating that PP-13 is not a substrate for P-glycoprotein-mediated efflux.

Cancer Multidrug resistance Microtubule inhibitors

PP-13 Suppresses Growth of Paclitaxel-Refractory Orthotopic Breast Tumors In Vivo

In a nude mouse model bearing orthotopic breast tumors refractory to paclitaxel, intraperitoneal administration of PP-13 at 0.5 or 1 mg/kg (three times per week) significantly reduced tumor size, delayed metastasis progression, and decreased global metastatic load compared to 0.5 mg/kg paclitaxel or vehicle [1]. While precise tumor volume reduction percentages are not reported in the abstract, the study explicitly states that PP-13 was effective where paclitaxel failed, highlighting a critical therapeutic advantage.

Breast cancer Paclitaxel resistance In vivo efficacy

PP-13 Binds the Colchicine Site with Lower Affinity Than Colchicine, Potentially Reducing Neurotoxicity

Competitive binding assays using a fluorescent colchicine analogue (MTC) revealed that PP-13 binds directly to the colchicine site on β-tubulin with an apparent binding constant (Kb) of 9.3 × 10^4 M^-1 [1]. In contrast, colchicine exhibits a Kb of 1.9 × 10^6 – 1.2 × 10^7 M^-1 [2]. This lower affinity may explain why PP-13 does not depolymerize interphase microtubules at IC50 concentrations, potentially reducing the neurotoxic side effects commonly associated with high-affinity colchicine-site binders.

Tubulin binding Colchicine site Neurotoxicity risk

PP-13 Inhibits Metastatic Dissemination at Nanomolar Concentrations In Vivo

In a chick chorioallantoic membrane (CAM) xenograft model, treatment with 130 nM PP-13 significantly reduced the metastatic dissemination of human cancer cells to the lower CAM compared to vehicle control [1]. This anti-metastatic effect was observed at a concentration substantially lower than the IC50 for cell proliferation, indicating a specific inhibition of invasion mechanisms.

Metastasis Invasion CAM assay

PP-13 Induces Prolonged Mitotic Arrest and Apoptosis with No Observable Toxicity in a Chicken Embryo Model

Time-lapse videomicroscopy of HeLa cells expressing BubR1-EGFP showed that PP-13 treatment extended the duration of spindle assembly checkpoint (SAC) activation to >7.37 ± 2.79 hours, compared to 1.60 ± 1.01 hours in control cells [1]. This prolonged mitotic arrest led to direct apoptotic death in 50% of mitotic cells [2]. Importantly, in the CAM model, PP-13 exhibited no noticeable toxicity to the chicken embryo at doses that effectively suppressed tumor growth [3].

Mitotic arrest Apoptosis In vivo toxicity

Optimal Use Cases for PP-13 Based on Quantitative Differentiation


Overcoming Paclitaxel-Resistant Breast Cancer

Given its demonstrated ability to reduce tumor size in a paclitaxel-refractory orthotopic breast cancer model [1], PP-13 is a prime candidate for preclinical evaluation as a second-line therapy in taxane-resistant breast cancer. Its lack of P-glycoprotein substrate activity further supports this application [2].

Targeting Metastatic Dissemination in Aggressive Solid Tumors

The unique ability of PP-13 to inhibit metastatic spread at nanomolar concentrations in the CAM assay [1] positions it as a valuable tool compound for studying invasion mechanisms and as a potential therapeutic for cancers with high metastatic potential (e.g., triple-negative breast cancer, pancreatic cancer).

Combination Therapy with Standard Chemotherapy

Because PP-13 retains activity in MDR cell lines [1] and exhibits a distinct mechanism of mitotic arrest [2], it may be strategically combined with agents that are substrates for efflux transporters (e.g., doxorubicin, vinca alkaloids) to prevent or delay the emergence of drug resistance.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

60 linked technical documents
Explore Hub


Quote Request

Request a Quote for PP13

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.